ETHYL 5-ACETYL-4-METHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-ACETYL-4-METHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-4-METHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves multiple stepsThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and intermediates. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-4-METHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
ETHYL 5-ACETYL-4-METHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiophene ring and pyrazole moiety can also participate in binding to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and pyrazole-containing molecules. Examples include:
- Thiophene-2-carboxylate derivatives
- 4-Methyl-2-acetylthiophene
- 4-Nitro-1H-pyrazole derivatives
Uniqueness
ETHYL 5-ACETYL-4-METHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. The presence of both thiophene and pyrazole moieties in a single molecule provides a versatile platform for further modifications and applications .
Properties
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6S/c1-4-25-15(22)12-8(2)13(9(3)20)26-14(12)17-11(21)7-18-6-10(5-16-18)19(23)24/h5-6H,4,7H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFESCXTXHJAVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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